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Introduction
Recombinant protein expression in bacterial systems, particularly E. coli, is a cornerstone of

modern biotechnology and drug development. However, a common bottleneck is the formation

of insoluble and non-functional protein aggregates known as inclusion bodies (IBs). The

recovery of active protein from IBs necessitates effective solubilization and refolding strategies.

Sodium N-lauroylsarcosinate (sarkosyl), an anionic surfactant, has emerged as a powerful

tool for the mild solubilization of inclusion bodies, often preserving a greater degree of the

protein's native-like secondary structure compared to harsh denaturants like urea or guanidine

hydrochloride.

These application notes provide a detailed protocol for the solubilization of inclusion bodies

using sarkosyl, including methods for subsequent protein purification. The protocols are

designed to be a starting point for optimization, as the ideal conditions can vary depending on

the specific protein of interest.
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The following tables summarize quantitative data from studies utilizing sarkosyl for the

solubilization of various recombinant proteins expressed as inclusion bodies.

Protein Target
Sarkosyl
Concentration (%
w/v)

Solubilization
Efficiency

Notes

GST-Bbox1 1% ~40%

Lysis performed in the

presence of 1%

sarkosyl.

GST-Bbox1 10% >95%

Insoluble pellet

incubated with 10%

sarkosyl.[1][2][3]

His6-MBP-RBCC 10% >95%

Similar high efficiency

observed as with

GST-Bbox1.[1]

Various GST and

His6-tagged proteins
10% >95%

Effective for at least

six different proteins.

[1][2][3]

His6-ThuB 5% Incomplete

Soaking the pellet in

5% sarkosyl was not

optimal.

His6-ThuB 10% >95%
Optimal concentration

for this protein.[3]

ABL-1 <1% Efficient
Effective even at low

concentrations.

Membrane Protein >0.1% Soluble

Lower concentrations

were sufficient for this

target.[4]
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Protocol 1: Solubilization of Inclusion Bodies with
Sarkosyl
This protocol outlines the steps for isolating and solubilizing inclusion bodies from E. coli cell

paste.

Materials:

Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)

Lysozyme

DNase I

Sarkosyl (Sodium N-lauroylsarcosinate)

Wash Buffer (Lysis Buffer with 1% Triton X-100)

Solubilization Buffer (e.g., 50 mM Tris, 300 mM NaCl, 5 mM ZnCl₂, 10 mM β-

mercaptoethanol, pH 8.0)[1][2]

High-speed centrifuge

Procedure:

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Add lysozyme to a final

concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the suspension on

ice to ensure complete cell lysis.

DNase Treatment: Add DNase I to the lysate to a final concentration of 10 µg/mL and

incubate on ice for 15-30 minutes, or until the viscosity of the lysate is reduced.

Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes

at 4°C to pellet the inclusion bodies.

Washing: Decant the supernatant. Resuspend the inclusion body pellet in Wash Buffer and

incubate for 15 minutes at room temperature with gentle agitation. Centrifuge again as in
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step 3 and discard the supernatant. Repeat this washing step at least once to remove

contaminating proteins and lipids.

Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer

containing the desired concentration of sarkosyl (typically starting with 1.5-2.0% w/v, but

optimization may be required).[1][2] Incubate at room temperature with gentle agitation for 1-

2 hours, or overnight at 4°C.

Clarification: Centrifuge the solubilized inclusion body suspension at high speed (e.g.,

18,000 x g) for 30-60 minutes at 4°C to pellet any remaining insoluble material.

Collection: Carefully collect the supernatant containing the solubilized protein for

downstream purification.

Protocol 2: Purification of Sarkosyl-Solubilized Proteins
The presence of sarkosyl can interfere with some affinity chromatography techniques. The

following are considerations and a general protocol for purifying His-tagged and GST-tagged

proteins.

A. Purification of His-tagged Proteins:

Sarkosyl at concentrations up to 1% is generally compatible with Ni-NTA affinity

chromatography.[5]

Procedure:

Dilution: If the solubilization was performed with a high concentration of sarkosyl (e.g., 10%),

dilute the clarified supernatant with a compatible buffer to reduce the sarkosyl concentration

to ≤ 1%.

Binding: Apply the diluted, solubilized protein to a pre-equilibrated Ni-NTA column.

Washing: Wash the column extensively with a wash buffer containing a low concentration of

imidazole (e.g., 20 mM) to remove non-specifically bound proteins. It is crucial to maintain a

low concentration of sarkosyl (e.g., 0.1-0.3%) in the wash and elution buffers to prevent

protein precipitation.[4]
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Elution: Elute the bound protein using an elution buffer with a high concentration of imidazole

(e.g., 250-500 mM).

B. Purification of GST-tagged Proteins:

Sarkosyl can interfere with the binding of GST-tagged proteins to glutathione resin. The

addition of non-ionic detergents like Triton X-100 and zwitterionic detergents like CHAPS can

mitigate this interference.[1][2]

Procedure:

Detergent Addition: To the sarkosyl-solubilized protein solution, add Triton X-100 and

CHAPS. A common starting ratio is 2% sarkosyl, 4% Triton X-100, and 40 mM CHAPS.[2]

Binding: Add glutathione-sepharose resin to the protein-detergent mixture and incubate in

batch mode with gentle agitation for 1-2 hours at 4°C.

Washing: Wash the resin with a buffer containing a mixture of the three detergents at a lower

concentration to remove non-specifically bound proteins.

Elution: Elute the GST-tagged protein with a buffer containing reduced glutathione.

Experimental Workflow and Signaling Pathway
Diagrams
The following diagrams illustrate the key experimental workflows described in these application

notes.
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Caption: Workflow for inclusion body solubilization using sarkosyl.
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Caption: Logic for enhancing GST-tag purification in the presence of sarkosyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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